1-(Methylsulfanyl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-4(5)3-6-2/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGNLASDUYGVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-25-8 | |
| Record name | 1-(methylsulfanyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
While extensive experimental data for 1-(Methylsulfanyl)propan-2-amine is not widely available in public literature, its properties can be predicted based on its structure and by comparison with related compounds.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | ChemSpider |
| CAS Number | 13296-25-8 | mdpi.com |
| Molecular Formula | C4H11NS | uni.lu |
| Molecular Weight | 105.21 g/mol | uni.lu |
| Boiling Point (Predicted) | 158.9 ± 23.0 °C | Guidechem |
| Density (Predicted) | 0.934 ± 0.06 g/cm³ | ChemicalBook |
| Flash Point (Predicted) | 49.9 ± 22.6 °C | Guidechem |
| pKa (Predicted) | 8.84 ± 0.10 | ChemicalBook |
Spectroscopic Data
Detailed experimental spectra for 1-(Methylsulfanyl)propan-2-amine are not readily found in the literature. However, the expected spectroscopic characteristics can be inferred from the functional groups present.
Table 2: Predicted and Expected for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group attached to the sulfur, the methylene (B1212753) group adjacent to the sulfur, the methine group attached to the nitrogen, the methyl group on the propane (B168953) chain, and the amine protons. The chemical shifts would be influenced by the adjacent functional groups. For example, a related compound, N-[1,1-dimethyl-2-(methylthio)ethyl]-7-fluoro-2-(3-pyridinyl)-2H indazole-4-carboxamide, shows a singlet for the S-CH₃ protons. docbrown.info |
| ¹³C NMR | Four distinct signals are expected, corresponding to the four carbon atoms in different chemical environments: the S-methyl carbon, the methylene carbon, the methine carbon, and the C-methyl carbon. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-N stretching (around 1020-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) would be expected at m/z = 105. Predicted fragmentation patterns would involve the loss of methyl, amino, and methylsulfanyl groups. PubChem predicts significant peaks at m/z 106.06850 ([M+H]⁺) and 128.05044 ([M+Na]⁺). uni.lu |
Synthesis of 1 Methylsulfanyl Propan 2 Amine
Specific, detailed experimental procedures for the synthesis of 1-(Methylsulfanyl)propan-2-amine are not prevalent in readily accessible scientific literature. However, general synthetic strategies for β-aminothioethers can be applied. A plausible and common approach involves the reaction of a suitable epoxide with a thiol, followed by the introduction of the amine group.
A potential synthetic route could start from propylene (B89431) oxide. Ring-opening of propylene oxide with sodium thiomethoxide would yield 1-(methylsulfanyl)propan-2-ol. The hydroxyl group could then be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent to introduce the primary amine group.
Another viable method involves the Michael addition of methanethiol (B179389) to an appropriate α,β-unsaturated nitrile or nitro compound, followed by reduction of the nitrile or nitro group to the primary amine.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by using the electron density as the fundamental variable. mdpi.comresearchgate.netresearchgate.net It has become a versatile tool in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. nih.gov Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov For 1-(Methylsulfanyl)propan-2-amine, the presence of both a nitrogen atom with a lone pair of electrons and a sulfur atom would significantly influence the energies of these frontier orbitals. The lone pairs on both the nitrogen and sulfur atoms are expected to contribute significantly to the HOMO, making the molecule a potential electron donor. The LUMO would likely be distributed over the antibonding orbitals of the carbon-sulfur and carbon-nitrogen bonds.
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | 1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Band Gap (ΔE) | 10.00 | Indicates chemical reactivity and kinetic stability. nih.gov |
DFT calculations are also highly effective in predicting vibrational spectra (infrared and Raman). uzh.chnasa.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups and types of atomic motion (e.g., stretching, bending, and torsional modes).
For this compound, characteristic vibrational frequencies would be expected for the N-H stretching and bending of the amine group, C-H stretching of the methyl and propyl groups, C-N stretching, and C-S stretching of the thioether linkage. Theoretical calculations can provide a detailed assignment for each peak in the experimental spectrum. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. nih.gov The energies and symmetries of these orbitals are paramount in determining the course of a chemical reaction.
The energies of the HOMO and LUMO are directly related to the ionization potential (IP) and electron affinity (EA) of a molecule, respectively, according to Koopmans' theorem. The ionization potential is the energy required to remove an electron from the HOMO, and the electron affinity is the energy released when an electron is added to the LUMO.
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
A lower ionization potential indicates that the molecule is more easily oxidized, while a higher electron affinity suggests a greater propensity to be reduced.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential (μ).
χ = -μ = (IP + EA) / 2
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule, which is less reactive.
η = (IP - EA) / 2
Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.
S = 1 / η
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is a measure of the electrophilic character of a species.
ω = μ² / (2η) = (IP + EA)² / (4 * (IP - EA))
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (IP) | -EHOMO | 8.50 | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | -1.50 | Energy released when an electron is added. |
| Electronegativity (χ) | (IP + EA) / 2 | 3.50 | Overall ability to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | 5.00 | Resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | 1 / η | 0.20 | Measure of polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | 1.225 | Propensity to act as an electrophile. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex molecular wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. uni-muenchen.de NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. youtube.com
For this compound, NBO analysis would identify the sigma bonds (e.g., C-C, C-H, C-N, C-S), the lone pairs on the nitrogen and sulfur atoms, and the core orbitals of the heavy atoms. A key feature of NBO analysis is its ability to quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu These donor-acceptor interactions, often described as hyperconjugation, contribute to the stabilization of the molecule. youtube.com
Charge Delocalization and Hyperconjugative Interactions
No specific data is available.
Molecular Stability and Bond Strength Assessments
No specific data is available.
Topological Analyses (MEP, ELF, LOL)
No specific data is available.
Non-Linear Optical (NLO) Properties
No specific data is available.
Applications of 1 Methylsulfanyl Propan 2 Amine in Advanced Organic Synthesis
Role as a Chiral Building Block
The presence of a stereocenter at the C-2 position makes 1-(Methylsulfanyl)propan-2-amine a valuable chiral building block in asymmetric synthesis. Chiral amines are crucial components in the synthesis of pharmaceuticals and other biologically active molecules, as the stereochemistry often dictates the therapeutic effect. enamine.netnih.gov The development of new drugs increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net
The synthesis of optically pure chiral building blocks can be achieved through various methods, including the modification of compounds from the chiral pool, asymmetric synthesis (often involving catalysis), and the separation of enantiomers. enamine.net In the context of this compound, its (2S)-enantiomer is a known compound, suggesting its availability for stereoselective transformations. chemenu.com
The amine functionality of this compound allows it to be used in the synthesis of more complex chiral structures. For instance, chiral amines can be reacted with other molecules to create new stereocenters with high selectivity. nih.gov While specific examples detailing the use of this compound as a chiral building block in complex total synthesis are not extensively documented in readily available literature, its structural motif is analogous to other chiral amines and amino alcohols that are widely employed in the construction of chiral ligands for asymmetric catalysis and as starting materials for chiral drugs. tcichemicals.comresearchgate.net The dual functionality of the thioether and amine groups offers potential for orthogonal derivatization, further enhancing its utility as a versatile chiral synthon.
Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of this compound, containing both a nucleophilic amine and a potentially modifiable thioether group, positions it as a useful intermediate in the multistep synthesis of more complex organic molecules. While direct, large-scale applications in blockbuster drugs are not prominently reported, its substructure appears in various classes of compounds, and its derivatives are key for creating bioactive molecules.
Thioether-containing peptides, for example, are an important class of molecules where building blocks similar to this compound are crucial. nih.gov These peptides have gained attention for their potential therapeutic applications due to improved stability and receptor binding properties compared to their natural counterparts. nih.gov The synthesis of such peptides can involve the reaction of aminothiols with haloacetylated peptides, followed by further peptide chain elongation. nih.govresearchgate.net
Furthermore, the core structure is related to intermediates used in the synthesis of various pharmaceuticals. For instance, the synthesis of some piperazine-containing drugs involves intermediates with amino and thioether functionalities. mdpi.com The synthesis of the CDK 4/6 inhibitor Abemaciclib, for example, involves reductive amination steps with amine-containing precursors. mdpi.com Although not a direct use of this compound, these examples highlight the synthetic value of its core functional groups in constructing complex, biologically active molecules.
The table below provides a hypothetical reaction scheme illustrating how this compound could serve as an intermediate.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acyl Chloride (R-COCl) | N-(1-(Methylsulfanyl)propan-2-yl)amide | Acylation |
| This compound | Aldehyde (R-CHO) | Schiff Base/Imine | Condensation |
| This compound | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Alkylation |
Precursor for Derivatives with Modified Thioether or Amine Moieties
The bifunctional nature of this compound allows for selective modification of either the thioether or the amine group, making it a versatile precursor for a variety of derivatives.
Amine Moiety Modification:
The primary amine group is nucleophilic and can readily undergo a range of common chemical transformations. libretexts.org
Acylation: Reaction with acid chlorides or anhydrides yields amides. libretexts.org
Alkylation: While direct alkylation with alkyl halides can lead to over-alkylation, it is a method to produce secondary and tertiary amines. libretexts.org
Reductive Amination: Reaction with aldehydes or ketones, followed by reduction, is a controlled method to produce secondary or tertiary amines. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a class of compounds with known antimicrobial properties. libretexts.org
Derivatization for Analysis: Amines can be derivatized to improve their analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com
Thioether Moiety Modification:
The thioether group can also be chemically transformed, most commonly through oxidation.
Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents. This modification significantly alters the electronic properties and hydrogen bonding capacity of the molecule, which can be useful in drug design. Chiral sulfoxides can also be synthesized, adding another layer of stereochemical complexity. nih.gov
The ability to selectively modify either functional group allows for the creation of a library of derivatives from a single precursor, which is a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Utilization in Metal-Catalyzed Coupling Reactions
While specific examples of this compound being used directly as a ligand in widely published, high-impact metal-catalyzed coupling reactions are scarce, its structural motifs are highly relevant. Amine and thioether functionalities are common in ligands designed for various catalytic transformations.
Amine-phenolate ligands, which share the amine functional group, have been successfully used to create catalysts for olefin polymerization. researchgate.net The amine group in these ligands plays a crucial role in coordinating to the metal center and influencing the catalytic activity.
Thioether-containing ligands are also employed in catalysis. For instance, thioether-containing peptides can be synthesized using solid-phase peptide synthesis (SPPS), and these molecules can potentially act as ligands for metal catalysts. google.comgoogle.com The sulfur atom can coordinate to soft metals like palladium, which is a common catalyst in cross-coupling reactions.
Given its structure, this compound could potentially serve as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms. This chelation effect can enhance the stability and reactivity of the resulting metal complex. The chirality of the molecule could also be exploited in asymmetric catalysis, where the chiral ligand environment around the metal center induces enantioselectivity in the reaction product.
Design of Novel Scaffolds Featuring Alkaneamine and Alkylsulfane Substructures
The combination of an alkaneamine and an alkylsulfane (thioether) in a single small molecule like this compound makes it an attractive starting point for the design of novel molecular scaffolds. These scaffolds can serve as the core structures for building libraries of compounds for drug discovery and materials science.
The incorporation of both amine and thioether groups provides opportunities for creating diverse and complex molecular architectures. For example, the amine can be used as a handle for attaching various substituents or for building larger heterocyclic systems. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility.
The development of novel scaffolds is a key area of research in medicinal chemistry. enamine.net Scaffolds containing both amine and sulfur functionalities are found in a number of biologically active compounds. For instance, the synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) has involved the creation of 2-methylsulfanyl-1H-imidazoles. nih.gov While not directly derived from this compound, this highlights the utility of the methylsulfanyl group in constructing bioactive heterocyclic scaffolds.
The inherent chirality of this compound adds another dimension to its potential in scaffold design, allowing for the creation of three-dimensional structures that can better interact with biological targets.
Q & A
What are the optimal methods for synthesizing 1-(Methylsulfanyl)propan-2-amine with high enantiomeric purity?
Basic Research Question
The synthesis of enantiomerically pure this compound can be achieved via asymmetric enzymatic catalysis using transaminases (TAs). These enzymes catalyze the transfer of an amino group to prochiral ketones, enabling the production of (R)- or (S)-enantiomers with high enantiomeric excess (ee). For example, kinetic resolution of racemic amines using TAs can yield (S)-enantiomers with >95% ee at >48% conversion, while optimized asymmetric synthesis produces (R)-enantiomers with >99% ee . Key steps include:
- Reagent selection : Use prochiral ketones (e.g., methylsulfanyl-substituted propan-2-one) as substrates.
- Enzyme optimization : Screen for TAs with high activity toward methylsulfanyl groups.
- Purification : Employ flash column chromatography (e.g., petroleum ether:ethyl acetate 1:2) to isolate enantiomers .
How does the methylsulfanyl group influence the compound’s nucleophilicity compared to other thioether-containing amines?
Advanced Research Question
The methylsulfanyl (–SCH₃) group enhances nucleophilicity due to sulfur’s polarizable electron lone pairs and the electron-donating methyl substituent. Compared to ethylsulfanyl (–SC₂H₅) or arylthio (–SAr) groups, the smaller methyl group reduces steric hindrance, increasing accessibility for electrophilic attacks. For example:
- Reactivity in substitution reactions : Methylsulfanyl derivatives react faster with alkyl halides (e.g., benzyl bromide) than bulkier analogs.
- Comparative studies : Use NMR spectroscopy (e.g., ¹H, ¹³C) to track reaction kinetics with model electrophiles like acyl chlorides .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation:
- ¹H NMR : Identify amine protons (δ 1.2–2.5 ppm) and methylsulfanyl protons (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm the methylsulfanyl carbon (δ 15–20 ppm) and chiral center environment.
- Mass spectrometry (ESI+) : Verify molecular weight (C₄H₁₁NS, MW 105.20) and fragmentation patterns.
Additional methods : - Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB).
- Polarimetry : Measure optical rotation to confirm enantiomeric excess .
What strategies can resolve discrepancies in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies may arise from differences in enantiomeric purity, metabolic stability, or assay conditions. Mitigation strategies include:
- Enantiomer-specific profiling : Test (R)- and (S)-enantiomers separately in biological assays (e.g., receptor binding studies).
- Metabolite identification : Use LC-HR-MSⁿ to track metabolic pathways (e.g., oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives) .
- Computational modeling : Perform molecular docking to assess interactions with targets (e.g., carbonic anhydrase isoforms) and validate with mutational studies .
How can computational methods predict the metabolic stability of this compound?
Advanced Research Question
Density Functional Theory (DFT) and molecular dynamics (MD) simulations can model metabolic pathways:
- Oxidation susceptibility : Calculate bond dissociation energies (BDEs) for the C–S bond to predict sulfoxide formation.
- Enzyme-substrate interactions : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina.
- Data validation : Compare predicted metabolites (e.g., 3-carboxymethyl-4-hydroxy derivatives) with experimental LC-MS results .
What are the challenges in crystallizing this compound for X-ray diffraction studies?
Advanced Research Question
Crystallization challenges stem from its hygroscopicity and low melting point (predicted 231°C). Solutions include:
- Co-crystallization : Use tartaric acid to form diastereomeric salts, enhancing crystal lattice stability.
- Low-temperature XRD : Collect data at 100 K to minimize thermal motion.
- Synchrotron radiation : Improve resolution for small crystals (<0.1 mm) .
How does the methylsulfanyl group affect the compound’s solubility and partitioning in lipid membranes?
Advanced Research Question
The –SCH₃ group increases lipophilicity (logP ~1.2) compared to hydroxyl or amine analogs. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
